molecular formula C19H26N4O2S B4315341 4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B4315341
M. Wt: 374.5 g/mol
InChI Key: IVVAXHIRBRCPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is an organic compound known for its multifaceted chemical properties. This molecule belongs to the class of pyrazolo-thiazepines, which have been explored for their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one typically involves the following steps:

  • Formation of Intermediate Compounds: : Starting with a substituted phenylhydrazine and a thiourea derivative, an intermediate hydrazino-thiazepine is formed.

  • Cyclization: : The intermediate undergoes a cyclization reaction, often facilitated by acidic or basic conditions, to form the core pyrazolo-thiazepine structure.

  • Functional Group Modifications: : Introduction of the dimethylamino group and ethylpropyl group are achieved through nucleophilic substitution reactions.

  • Hydroxylation: : The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or an organic peracid.

Industrial Production Methods

Industrial production of this compound may scale up the aforementioned synthesis route, with optimizations to increase yield and purity. Typical industrial methods might involve continuous flow synthesis, use of catalytic systems, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone derivative, altering the molecule's biological activity.

  • Reduction: : The compound can undergo reduction reactions to remove oxygen-containing functional groups.

  • Substitution: : The phenyl ring's dimethylamino group can participate in electrophilic aromatic substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, sodium hypochlorite.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products

  • Oxidation Products: : Ketone derivatives, carboxylic acids.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Halogenated compounds, nitro derivatives.

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has a broad range of applications in scientific research:

  • Chemistry: : Used as a reagent in synthetic organic chemistry for constructing complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule, displaying antiviral, antibacterial, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic uses, particularly in the development of new drugs for treating various diseases.

  • Industry: : Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors:

  • Molecular Targets: : Kinases, proteases, and G-protein-coupled receptors (GPCRs).

  • Pathways Involved: : Modulation of signaling pathways such as MAPK/ERK and PI3K/AKT, which are crucial for cell growth and survival.

Comparison with Similar Compounds

When compared with other pyrazolo-thiazepine derivatives, 4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Similar Compounds Include:

  • 4-[4-(methylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

  • 4-[4-(ethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

  • 4-[4-(dimethylamino)phenyl]-1-(1-propylbutyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-1-pentan-3-yl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-5-13(6-2)23-18-16(19(25)21-23)17(26-11-15(24)20-18)12-7-9-14(10-8-12)22(3)4/h7-10,13,17H,5-6,11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVAXHIRBRCPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C2=C(C(SCC(=O)N2)C3=CC=C(C=C3)N(C)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 2
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 3
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 4
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 5
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
Reactant of Route 6
4-[4-(dimethylamino)phenyl]-1-(1-ethylpropyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

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